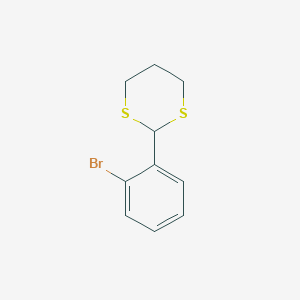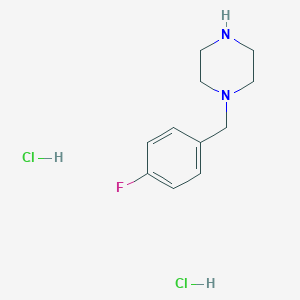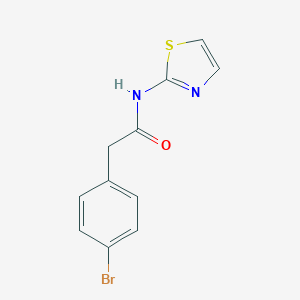
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole-based derivative that has been synthesized to target specific biological pathways in the body.
作用機序
The mechanism of action of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and angiogenesis. In inflammation research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the production of inflammatory cytokines by blocking the NF-κB signaling pathway. In neurodegenerative disorder research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2 signaling pathway.
生化学的および生理学的効果
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its specificity towards certain biological pathways, which makes it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the high cost of synthesis can limit the availability of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide for research purposes.
将来の方向性
There are several future directions for research on 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, and identify new pathways that it may target. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide, which could increase its availability for research purposes.
In conclusion, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide is a thiazole-based compound that has shown potential therapeutic applications in various diseases. Its specificity towards certain biological pathways makes it a valuable tool for studying the mechanisms of these diseases. Further research is needed to fully understand its mechanism of action, and to explore its potential in new therapeutic applications.
合成法
The synthesis of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide involves a multistep process that starts with the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 2-(4-bromophenyl)-1,3-thiazole-4-carbaldehyde. This intermediate product is then reacted with ethyl chloroacetate to form 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has shown neuroprotective effects by reducing oxidative stress and inflammation.
特性
CAS番号 |
6184-70-9 |
|---|---|
製品名 |
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide |
分子式 |
C11H9BrN2OS |
分子量 |
297.17 g/mol |
IUPAC名 |
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9BrN2OS/c12-9-3-1-8(2-4-9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
InChIキー |
ONKKUHNUCHZGFS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=CS2)Br |
正規SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)


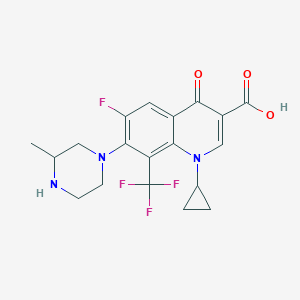


![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)
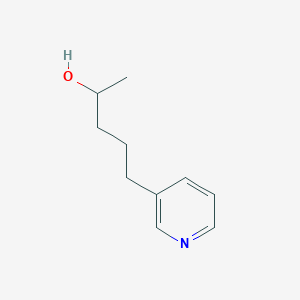
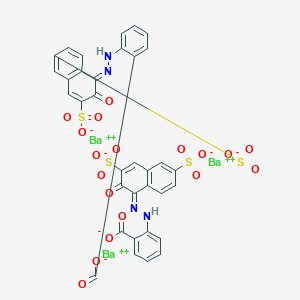
![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)
![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)
